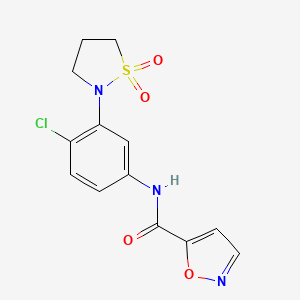
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It consists of one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on derivatives closely related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide has shown significant antimicrobial activities. The synthesis of biologically active derivatives, featuring a blend of β-lactam and thiazolidine on tetrahydrobenzothiophene scaffolds, demonstrated notable effectiveness against various bacterial and fungal strains. This suggests a potential utility of these compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Anticancer Potential
Isoxazole derivatives, specifically N-phenyl-5-carboxamidyl isoxazoles, were investigated for their anticancer activity, showing promise in selectivity against solid tumors. A derivative showed significant activity against colon cancer cells, highlighting the potential of these compounds in cancer therapy. The mechanism of action for one derivative involved inhibiting the JAK3/STAT3 signaling pathways, indicating a novel approach for chemotherapeutic intervention (Shaw et al., 2012).
Catalysis and Synthesis Applications
In the realm of synthetic chemistry, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was utilized as a ligand for developing bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This work underscores the role of such compounds in enhancing catalytic methodologies for constructing complex organic structures (Bumagin et al., 2019).
Anti-inflammatory Activities
Research on azetidinone derivatives, which share structural motifs with this compound, revealed their potential anti-inflammatory properties. These findings are crucial for the development of new anti-inflammatory drugs, providing a basis for further exploration of similar compounds (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide are not fully understood due to limited available data. Isoxazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
The cellular effects of this compound are not well-documented due to the lack of available data. Isoxazole derivatives have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Isoxazole derivatives are synthesized through various methods, most commonly through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole
Propiedades
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c14-10-3-2-9(16-13(18)12-4-5-15-21-12)8-11(10)17-6-1-7-22(17,19)20/h2-5,8H,1,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLCCCLMHKTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)


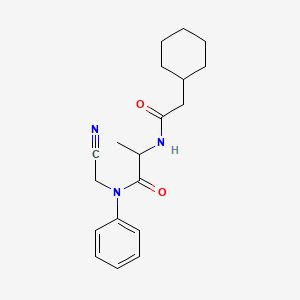
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)
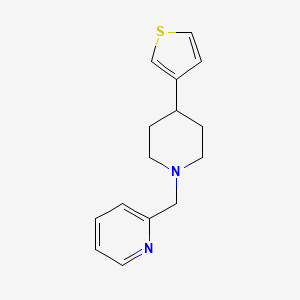
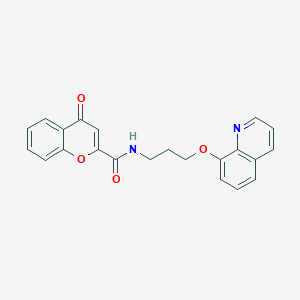
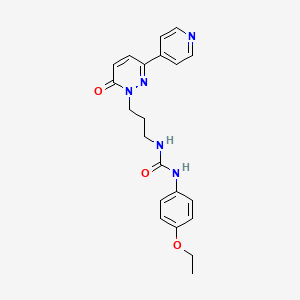
![N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605013.png)
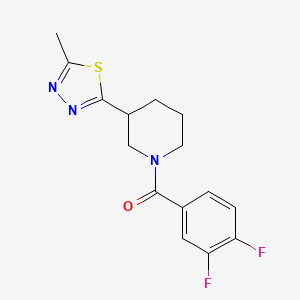
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)
![tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2605016.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)
![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)
